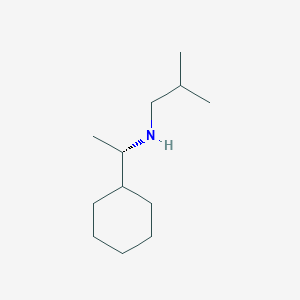(S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine
CAS No.:
Cat. No.: VC13485582
Molecular Formula: C12H25N
Molecular Weight: 183.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H25N |
|---|---|
| Molecular Weight | 183.33 g/mol |
| IUPAC Name | N-[(1S)-1-cyclohexylethyl]-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C12H25N/c1-10(2)9-13-11(3)12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3/t11-/m0/s1 |
| Standard InChI Key | NZRIREWUHSFWQK-NSHDSACASA-N |
| Isomeric SMILES | C[C@@H](C1CCCCC1)NCC(C)C |
| SMILES | CC(C)CNC(C)C1CCCCC1 |
| Canonical SMILES | CC(C)CNC(C)C1CCCCC1 |
Introduction
Structural Identification and Nomenclature
(S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine features a tertiary amine center bound to a 1-cyclohexylethyl group and a 2-methylpropyl chain. The (S)-configuration at the chiral center distinguishes it from its enantiomer, which may exhibit divergent pharmacological or physicochemical behaviors. The molecular formula is C₁₂H₂₅N, with a molecular weight of 183.33 g/mol. While no direct CAS registry number is listed in the provided sources, structurally related compounds such as propylhexedrine (CAS 6192-97-8) and 1-cyclohexylethanol (CAS 1193-81-3) offer indirect insights into its properties .
The IUPAC name specifies the branched alkyl chains and stereochemistry, avoiding ambiguities common to trivial names. Key synonyms may include descriptors like "(S)-1-cyclohexylethyl-2-methylpropylamine," though regulatory documents emphasize precise nomenclature to prevent misidentification .
Synthesis and Manufacturing Approaches
Reductive Amination Strategies
A primary synthesis route involves reductive amination of 1-cyclohexylethyl ketone with 2-methylpropan-1-amine. This method, analogous to the synthesis of disubstituted pyrimidinetriones , employs catalysts like palladium or nickel under hydrogen pressure. The chiral center’s integrity is preserved using enantioselective conditions, such as asymmetric hydrogenation or chiral auxiliaries. For instance, Fukaya’s procedure for nor-bornyl isocyanates could be adapted to control stereochemistry during amine formation.
Grignard Reagent Applications
Alternative pathways may utilize Grignard reagents, as demonstrated in the synthesis of melitracen HCl . Reacting cyclohexylethylmagnesium bromide with a protected 2-methylpropan-1-amine precursor followed by acidic workup could yield the target compound. This method benefits from high atom economy and scalability, though it requires stringent control over reaction conditions to avoid racemization.
Purification and Isolation
Post-synthesis purification leverages phase separation techniques. At pH ≥ 10, the amine’s deprotonated form partitions into organic solvents like tetrahydrofuran (THF), achieving >99% purity after aqueous washings . Crystallization or distillation further refines the product, with boiling points estimated at 210–220°C based on analogs like propylhexedrine (205°C) .
Physicochemical Properties
Experimental data for the target compound remains limited, but extrapolations from structural analogs provide provisional values:
The compound’s lipophilicity (LogP ≈ 3.2) suggests high membrane permeability, aligning with its potential pharmacological applications.
Pharmacological and Industrial Applications
Decongestant Activity
Structurally, (S)-N-(1-cyclohexylethyl)-2-methylpropan-1-amine resembles propylhexedrine, a known α-adrenergic agonist used in nasal decongestants . The cyclohexylethyl group may enhance blood-brain barrier penetration, though specific receptor affinity data is unavailable.
Synthetic Intermediate
The amine serves as a precursor in synthesizing complex molecules, such as cannabinoid receptor antagonists or antidepressants. Its chiral center is critical for enantioselective syntheses, as seen in melitracen HCl production .
Future Research Directions
-
Enantioselective Synthesis Optimization: Developing catalytic asymmetric methods to improve yield and optical purity.
-
Pharmacokinetic Profiling: Assessing bioavailability, metabolism, and receptor binding to evaluate therapeutic potential.
-
Regulatory Reassessment: Monitoring legislative updates as structural analogs face increased scrutiny .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume